molecular formula C8H15ClF3NO B1522990 [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride CAS No. 1258650-21-3

[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride

Cat. No. B1522990
CAS RN: 1258650-21-3
M. Wt: 233.66 g/mol
InChI Key: MBYCATRJAUTJMZ-UHFFFAOYSA-N
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Description

“[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride” is a chemical compound with the molecular formula C8H14F3NO. Its molecular weight is 197.20 . It’s a novel cyclic amine molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available. The molecular weight is 197.20 .

Scientific Research Applications

Catalytic Carboxylation

Research led by Reis et al. (2005) demonstrated the vanadium-catalyzed carboxylation of cyclopentane (among other alkanes) to carboxylic acids under mild conditions. This process highlights the chemical's role in facilitating transformations that are essential for synthesizing carboxylic acid derivatives, potentially relevant in various organic syntheses and pharmaceutical applications (Reis et al., 2005).

Synthesis of Anti-viral Agents

Wachtmeister et al. (1999) explored the synthesis of carbocyclic guanosine analogues, where cyclopentane derivatives play a crucial role. These compounds were evaluated as potential anti-viral agents, indicating the relevance of cyclopentane hydrochloride derivatives in the development of new therapeutic agents (Wachtmeister et al., 1999).

Hydrolysis Mechanism Study

A study by Roy (1995) on the hydrolysis of cyclopentolate hydrochloride provides insight into the chemical's behavior in alkaline solutions, shedding light on its stability and degradation pathways. Understanding these mechanisms is crucial for pharmaceutical sciences and formulation chemistry (Roy, 1995).

Asymmetric Synthesis

Ballatore et al. (2011) discussed the use of cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group, which has implications for drug design. This research opens avenues for the development of thromboxane receptor antagonists with potential therapeutic benefits (Ballatore et al., 2011).

Anticonvulsant Activity

Arustamyan et al. (2019) synthesized amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, investigating their anticonvulsant activity. This highlights the potential of cyclopentane derivatives in the development of new anticonvulsant drugs (Arustamyan et al., 2019).

properties

IUPAC Name

2-cyclopentyloxy-3,3,3-trifluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)7(5-12)13-6-3-1-2-4-6;/h6-7H,1-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYCATRJAUTJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride
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[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride

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